molecular formula C18H18O4 B1292234 2-Acetoxy-4'-isopropoxybenzophenone CAS No. 890098-38-1

2-Acetoxy-4'-isopropoxybenzophenone

Cat. No.: B1292234
CAS No.: 890098-38-1
M. Wt: 298.3 g/mol
InChI Key: UHGVSYCXDYVSAR-UHFFFAOYSA-N
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Description

2-Acetoxy-4'-isopropoxybenzophenone (CAS: 669705-44-6) is a benzophenone derivative characterized by an acetoxy group (-OAc) at the 2-position of one aromatic ring and an isopropoxy group (-OCH(CH₃)₂) at the 4'-position of the second ring . The compound is primarily utilized as an intermediate in organic synthesis and industrial processes, with a purity grade of 95.0% as listed in commercial catalogs .

Properties

IUPAC Name

[2-(4-propan-2-yloxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-12(2)21-15-10-8-14(9-11-15)18(20)16-6-4-5-7-17(16)22-13(3)19/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGVSYCXDYVSAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641577
Record name 2-{4-[(Propan-2-yl)oxy]benzoyl}phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-38-1
Record name Methanone, [2-(acetyloxy)phenyl][4-(1-methylethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890098-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{4-[(Propan-2-yl)oxy]benzoyl}phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Acetoxy-4’-isopropoxybenzophenone typically involves the acetylation of 4’-isopropoxybenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Acetoxy-4’-isopropoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy group, leading to the formation of different derivatives depending on the nucleophile used.

    Hydrolysis: The acetoxy group can be hydrolyzed to form the corresponding phenol under acidic or basic conditions.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can be utilized as a reagent in various chemical reactions, facilitating the formation of more complex organic molecules. Its reactivity allows it to participate in nucleophilic substitutions and other transformations essential for synthetic chemistry.

Biological Research

Research into the biological activities of 2-Acetoxy-4'-isopropoxybenzophenone has revealed potential therapeutic benefits. It has been studied for its effects on cellular processes and interactions with biological molecules. Notably, it acts as a UV filter, absorbing harmful UV radiation and protecting biological tissues from damage. Additionally, investigations into its cytotoxicity against cancer cell lines have shown promise, indicating its potential use in anticancer therapies.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its role as a pharmaceutical intermediate. Its structure allows for modifications that could lead to new drug candidates targeting various diseases. Ongoing research aims to elucidate its mechanism of action within biological systems, particularly regarding its impact on signaling pathways involved in cell proliferation and apoptosis.

Industrial Applications

The compound is utilized in the cosmetic industry due to its effective UV-absorbing properties. It is incorporated into sunscreens and other personal care products to enhance skin protection against UV radiation. Additionally, its stability and compatibility with other ingredients make it suitable for formulations requiring photostability.

Data Table: Applications Overview

Application AreaSpecific UsesMechanism/Action
Organic SynthesisBuilding block for complex organic compoundsParticipates in nucleophilic substitutions
Biological ResearchStudies on cellular effectsActs as a UV filter; potential anticancer agent
Medicinal ChemistryPharmaceutical intermediateModulates signaling pathways; potential drug candidate
Industrial ApplicationsUsed in cosmetics and sunscreensProvides UV protection; enhances product stability

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Results indicated significant inhibition of cell proliferation at specific concentrations, suggesting its potential as a lead compound in anticancer drug development.

Case Study 2: Photoprotection Efficacy

In a clinical trial assessing the efficacy of sunscreens containing this compound, participants demonstrated reduced skin damage from UV exposure compared to controls. The compound's ability to absorb UV radiation effectively contributed to the overall protective effect of the sunscreen formulation.

Mechanism of Action

The mechanism of action of 2-Acetoxy-4’-isopropoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The acetoxy and isopropoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Acetoxy-4'-isopropoxybenzophenone with structurally analogous benzophenone derivatives, focusing on substituent effects, applications, and reactivity.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
This compound 669705-44-6 2-OAc, 4'-OCH(CH₃)₂ C₁₈H₁₈O₄ 298.33 Intermediate in synthesis
2-Bromo-4'-methoxyacetophenone 2632-13-5 2-Br, 4'-OCH₃ C₉H₉BrO₂ 245.07 Reactive intermediate (nucleophilic substitution)
3-Acetoxy-4'-isopropylbenzophenone 890099-82-8 3-OAc, 4'-CH(CH₃)₂ C₁₈H₁₈O₃ 282.33 Limited data; potential UV absorber
2-Acetoxy-4'-pentyloxybenzophenone N/A 2-OAc, 4'-O(CH₂)₄CH₃ C₂₀H₂₂O₄ 334.38 Industrial/scientific research

Substituent Effects on Reactivity and Solubility

  • Electron-Withdrawing vs. The isopropoxy group (-OCH(CH₃)₂) at the 4'-position introduces steric hindrance, reducing solubility in polar solvents compared to the smaller methoxy (-OCH₃) group in 2-Bromo-4'-methoxyacetophenone .
  • Alkoxy Chain Length: The pentyloxy group (-O(CH₂)₄CH₃) in 2-Acetoxy-4'-pentyloxybenzophenone increases lipophilicity compared to the isopropoxy group, suggesting higher affinity for nonpolar environments . This property may favor its use in hydrophobic matrices or sustained-release formulations.

Positional Isomerism: 2-OAc vs. 3-OAc

The positional isomer 3-Acetoxy-4'-isopropylbenzophenone (CAS: 890099-82-8) differs in the acetoxy group placement (3-position instead of 2-position). Such isomers are critical in photostability studies, where minor structural changes can significantly impact performance in sunscreen or polymer stabilization applications .

Biological Activity

Overview

2-Acetoxy-4'-isopropoxybenzophenone is a synthetic compound belonging to the benzophenone family, characterized by the presence of an acetoxy group and an isopropoxy group. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Its interactions with various biomolecules make it a candidate for further research in drug development and therapeutic applications.

  • Chemical Formula : C18H18O4
  • Molecular Weight : 302.34 g/mol
  • CAS Number : 890098-38-1

This compound exhibits significant biochemical properties that influence its biological activity:

  • Interaction with Enzymes : The compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive intermediates that may modify proteins and nucleic acids, potentially altering their structure and function .
  • Cellular Effects : It has been observed to modulate cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation, differentiation, and apoptosis. These effects suggest a role in regulating cellular responses to external stimuli .

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to altered metabolic pathways within cells .
  • Signaling Pathway Modulation : By influencing key signaling molecules, this compound can affect gene expression and cellular metabolism. This modulation may result in beneficial or detrimental effects depending on the concentration and cellular context .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Inhibition of COX Enzymes : Similar benzophenone derivatives have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammation and pain signaling. For instance, compounds structurally related to this compound showed varying degrees of inhibition against COX-1 and COX-2 enzymes, suggesting potential anti-inflammatory properties .
  • Cell Viability Assays : In vitro studies demonstrated that certain derivatives exhibited low cytotoxicity while effectively inhibiting COX enzymes. This highlights the potential for developing therapeutic agents with reduced side effects .

Metabolism and Pharmacokinetics

The metabolism of this compound primarily involves cytochrome P450-mediated oxidation, leading to various metabolites that may retain or alter biological activity. The pharmacokinetics of this compound are influenced by factors such as:

  • Transport Mechanisms : The compound can be transported across cell membranes via passive diffusion or active transport mechanisms, impacting its bioavailability and distribution within tissues.
  • Subcellular Localization : Its localization within cells affects its interaction with target biomolecules. For instance, localization in the endoplasmic reticulum may facilitate interactions with metabolic enzymes.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

CompoundKey FeaturesBiological Activity
4-HydroxybenzophenoneLacks acetoxy groupLess reactive
4-MethoxybenzophenoneContains methoxy instead of acetoxyDifferent chemical properties
4-AcetoxybenzophenoneSimilar structure but different side groupsPotentially similar activity

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